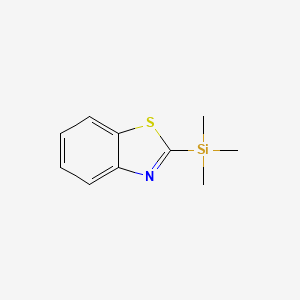

2-(Trimethylsilyl)benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazol-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXBVXVIRAIAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334393 | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-73-8 | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Advent and Utility of 2-(Trimethylsilyl)benzothiazole: A Technical Primer

Abstract

This technical guide provides an in-depth exploration of the synthesis, discovery, and chemical utility of 2-(trimethylsilyl)benzothiazole. This versatile reagent has carved a significant niche in modern organic synthesis, primarily through its ability to function as a masked formyl anion equivalent, a classic example of reactivity umpolung. We will delve into the foundational principles underpinning its synthesis, provide a detailed and validated experimental protocol, and elucidate the mechanistic intricacies of its reactivity. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique synthetic transformations enabled by this powerful silylated heterocycle.

Introduction: The Benzothiazole Scaffold and the Strategic Introduction of Silicon

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and functional materials.[1][2] Its prevalence in pharmaceuticals, from anticancer agents to neuroprotective drugs, underscores the importance of developing diverse and efficient synthetic methodologies for its functionalization.[3] The strategic introduction of a trimethylsilyl (TMS) group at the 2-position of the benzothiazole ring dramatically alters its chemical reactivity, transforming it from a latent electrophilic center to a potent nucleophilic synthon upon deprotonation. This reversal of polarity, or "umpolung," unlocks a host of synthetic possibilities that are otherwise challenging to achieve.[4][5]

While the first synthesis of the parent benzothiazole ring system dates back to the late 19th century, the specific discovery of this compound is more recent and is intrinsically linked to the development of organolithium chemistry and the use of silyl groups as versatile tools in organic synthesis.[6] The pioneering work on the metallation of heterocycles provided the conceptual framework for the deprotonation of benzothiazole at the C2 position, which was subsequently trapped with an electrophile like trimethylsilyl chloride.

The Cornerstone of Synthesis: Deprotonation and Silylation

The most direct and widely employed method for the synthesis of this compound involves the deprotonation of benzothiazole at the C2 position using a strong organolithium base, followed by quenching the resulting 2-lithiobenzothiazole with trimethylsilyl chloride. This approach is efficient and provides the desired product in high yield.

Causality in Experimental Design

The choice of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) is critical. The acidity of the C2 proton of benzothiazole is significantly enhanced due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it the most acidic proton on the heterocyclic ring. However, a highly reactive base is still required for complete deprotonation. The use of an ethereal solvent, typically anhydrous tetrahydrofuran (THF), is essential for several reasons: it is inert to the strong base, effectively solvates the organolithium species, and remains liquid at the low temperatures required to control the exothermic deprotonation and prevent side reactions. The reaction is conducted at low temperatures (typically -78 °C) to ensure the stability of the 2-lithiobenzothiazole intermediate and to prevent undesired reactions with the solvent or starting material. Trimethylsilyl chloride is an excellent electrophile for trapping the organolithium intermediate due to the strong affinity of silicon for carbanions and the thermodynamic stability of the resulting carbon-silicon bond.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials:

-

Benzothiazole

-

n-Butyllithium (solution in hexanes)

-

Trimethylsilyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (nitrogen or argon)

Step-by-Step Methodology:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with benzothiazole (1.0 equivalent) and anhydrous THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep color, indicating the formation of the 2-lithiobenzothiazole anion. The reaction mixture is stirred at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.

-

Silylation: Trimethylsilyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The color of the solution will typically fade upon addition. The reaction is allowed to stir at -78 °C for 1 hour and then gradually warm to room temperature over 1-2 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mechanistic Insights and Visualization

The synthesis proceeds through a straightforward acid-base reaction followed by nucleophilic substitution at the silicon center.

Caption: Reaction mechanism for the synthesis of this compound.

The synthetic workflow can be visualized as a sequential process, emphasizing the key stages of the reaction.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of this compound can be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NSSi[7] |

| Molecular Weight | 207.37 g/mol [7] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Varies with pressure; typically distilled under vacuum |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H), ~7.8 (d, 1H), ~7.4 (t, 1H), ~7.3 (t, 1H), ~0.4 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~168, ~153, ~135, ~126, ~125, ~123, ~121, ~0.0 |

| IR (neat) | Characteristic C-H, C=N, C=C, and Si-C stretches |

| MS (EI) | m/z 207 (M⁺), characteristic fragmentation pattern |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.[8][9]

Synthetic Utility: A Masked Formyl Anion

The true synthetic power of this compound lies in its application as a formyl anion equivalent. While the direct use of the formyl anion (HCO⁻) is not feasible, its synthetic equivalent can be generated from this compound.

The umpolung reactivity is achieved by first acylating the this compound, followed by reaction with a nucleophile. This sequence allows for the introduction of a formyl group into a molecule, a transformation that is fundamental in organic synthesis. For instance, reaction with aldehydes or ketones after desilylation leads to the formation of α-hydroxy aldehydes or ketones, respectively.[10]

Conclusion

This compound is a reagent of significant strategic importance in modern organic synthesis. Its straightforward and high-yielding synthesis, coupled with its unique ability to function as a formyl anion equivalent, provides a powerful tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, from the underlying chemical principles to a detailed experimental protocol, and has highlighted its key applications. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound opens up new avenues for the creative and efficient synthesis of novel chemical entities.

References

- Jain, S., & Pathak, D. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.

- Pérez-Picaso, L., et al. (2021).

- Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(19), 2430–2440.

- El-Malah, A. A., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1202, 127271.

- Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888.

- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239–258.

- Kaur, R., & Kumar, S. (2021). Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents. Future Medicinal Chemistry, 13(20), 1845–1867.

- Shafi, S., et al. (2012). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 4(2), 833-853.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of Benzothiazoles.

- Waser, M., & Novacek, J. (2023). New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. Accounts of Chemical Research, 56(13), 1673–1686.

- Fusi, F., et al. (2013). 2-Aryl- and 2-amido-benzothiazoles as multifunctional vasodilators on rat artery preparations. European journal of pharmacology, 714(1-3), 296–303.

- Shibata, K., & Mitsunobu, O. (1992). Preparation of 1,4-Dienes from 2-(2-Hydroxyalkylseleno)benzothiazoles by the Reaction Involving Se...O Azaaromatic Ring Rearrangement. Chemistry Letters, 21(11), 2185-2188.

- Reddy, C. R., & Reddy, P. P. (2009). Some applications of 13 C NMR spectroscopy in heterocyclic structure assignments. Magnetic Resonance in Chemistry, 47(10), 821-833.

- Frolov, A. S., et al. (2022).

- ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared.

- Orellana, A. (2018).

- Waser, M., & Novacek, J. (2023). New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. Accounts of chemical research, 56(13), 1673–1686.

- Raines, R. T., & Lokey, R. S. (2021). Umpolung strategies for the functionalization of peptides and proteins. Chemical Science, 12(30), 10134–10144.

Sources

- 1. 2-Arylbenzothiazole as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in 2-substituted benzothiazole scaffold-based chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aryl- and 2-amido-benzothiazoles as multifunctional vasodilators on rat artery preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. Umpolung strategies for the functionalization of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent [organic-chemistry.org]

An In-Depth Technical Guide to 2-(trimethylsilyl)benzothiazole: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(trimethylsilyl)benzothiazole, a versatile heterocyclic organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document details its synthesis, key chemical properties, reactivity, and applications as a synthetic intermediate.

Introduction: The Strategic Importance of Silylated Heterocycles

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science, with the benzothiazole core being of particular significance due to its presence in a wide array of biologically active molecules.[1][2] The strategic introduction of a trimethylsilyl (TMS) group onto the benzothiazole scaffold at the 2-position dramatically enhances its synthetic utility. This transformation converts the relatively inert C-H bond at this position into a reactive and versatile C-Si bond, unlocking a diverse range of chemical transformations.

This compound serves as a stable, isolable precursor to the 2-benzothiazolyl anion, a valuable nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. The TMS group can be readily cleaved under specific conditions to generate the reactive anion in situ, or it can participate directly in cross-coupling reactions. This guide will elucidate the synthesis of this important building block and explore its reactivity and applications in modern organic synthesis.

Compound Identification and Properties

A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32137-73-8[3] |

| Molecular Formula | C₁₀H₁₃NSSi |

| Molecular Weight | 207.37 g/mol |

| Appearance | Colorless to pale yellow liquid |

Further spectroscopic data is essential for the unambiguous characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons and the aromatic protons of the benzothiazole ring system. |

| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons and the carbons of the benzothiazole core. |

| IR Spectroscopy | Characteristic absorption bands for the C=N stretching of the thiazole ring and the aromatic C-H and C=C vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 207, with a characteristic fragmentation pattern including the loss of a methyl group (m/z 192) and the trimethylsilyl group (m/z 134).[3] |

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound involves the deprotonation of benzothiazole at the C2 position, followed by quenching the resulting anion with trimethylsilyl chloride. The acidity of the C2 proton is significantly enhanced by the adjacent electron-withdrawing nitrogen and sulfur atoms, facilitating its removal with a strong base.

Figure 1: Synthesis of this compound.

Experimental Protocol:

Materials:

-

Benzothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with benzothiazole (1.0 eq). Anhydrous THF is added via syringe to dissolve the benzothiazole.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The formation of the 2-lithiobenzothiazole is typically indicated by a color change. The reaction mixture is stirred at -78 °C for 1 hour.

-

Silylation: Freshly distilled trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the base and ensure efficient deprotonation.

-

Low Temperature: The deprotonation and subsequent silylation are performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions, such as attack on the solvent.

-

Quenching with Saturated NH₄Cl: A saturated solution of NH₄Cl is a mild proton source used to quench any remaining organolithium species and neutralize the reaction mixture without causing hydrolysis of the desired silylated product.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate, primarily utilized as a stable precursor to the 2-benzothiazolyl nucleophile.

Generation of the 2-Benzothiazolyl Anion and Reaction with Electrophiles:

The C-Si bond in this compound can be cleaved by fluoride ions (e.g., from TBAF) or a strong base to regenerate the 2-benzothiazolyl anion. This in situ generated nucleophile can then react with a variety of electrophiles to form new C-C, C-N, C-O, and C-S bonds.

Figure 2: General reactivity of this compound.

This reactivity allows for the introduction of a wide range of functional groups at the 2-position of the benzothiazole ring, a key strategy in the synthesis of pharmaceuticals and functional materials.

Cross-Coupling Reactions:

Organosilicon compounds are valuable partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This compound can be coupled with aryl and vinyl halides or triflates in the presence of a palladium catalyst and a fluoride activator to form 2-aryl- and 2-vinylbenzothiazoles. These structures are prevalent in many biologically active compounds.

Applications in Drug Development and Materials Science

The utility of this compound lies in its ability to serve as a key building block for more complex molecules with desirable biological or material properties.

-

Medicinal Chemistry: The benzothiazole scaffold is a common feature in drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The ability to functionalize the 2-position of the benzothiazole ring using this compound as an intermediate is a powerful tool for the synthesis of new drug candidates and for structure-activity relationship (SAR) studies.

-

Materials Science: Benzothiazole derivatives are also utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The synthetic flexibility offered by this compound allows for the precise tuning of the electronic and photophysical properties of these materials.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from readily available starting materials, coupled with the predictable and diverse reactivity of the C-Si bond, makes it an indispensable tool for organic chemists. This guide has provided a detailed overview of its synthesis, properties, and applications, empowering researchers to leverage this powerful building block in their own synthetic endeavors in the fields of drug discovery and materials science.

References

-

Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

-

This compound. NIST WebBook. Available at: [Link]

Sources

The Trimethylsilyl Group: A Strategic Enabler in the Functional Modification of Benzothiazole Scaffolds

An In-depth Technical Guide:

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities.[1][2] However, the strategic modification of this privileged scaffold is paramount to tuning its pharmacological profile, enhancing potency, and optimizing pharmacokinetic properties. This technical guide provides an in-depth examination of the trimethylsilyl (TMS) group as a uniquely versatile tool in the synthetic chemist's arsenal for modifying benzothiazole. We will move beyond simple descriptions to explore the causal mechanisms by which the TMS group influences the physicochemical properties of the benzothiazole core and serves as a sophisticated synthetic handle for advanced molecular engineering. This guide details field-proven synthetic protocols, explains the strategic rationale behind experimental choices, and illustrates key transformations to empower researchers in the rational design of next-generation benzothiazole-based therapeutics.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of pharmacologically active agents.[3][4][5] Its derivatives have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][3]

The therapeutic potential of benzothiazoles stems from the scaffold's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The C2 position of the benzothiazole ring is particularly reactive and serves as a primary site for substitution, allowing chemists to modulate the molecule's biological activity.[6][7] The challenge and opportunity lie in performing these modifications with precision, control, and strategic foresight.

The Trimethylsilyl Group: More Than Just a Protecting Group

The trimethylsilyl (TMS) group, -Si(CH3)3, is a functional group characterized by its significant steric bulk and distinct electronic properties. While widely known as a robust protecting group for alcohols and other protic functional groups, its role in heterocyclic chemistry is far more nuanced.[8] The silicon atom is less electronegative than carbon, and the Si-C bond is highly polarized, making the TMS group a weak σ-donor. This electronic nature, combined with its steric hindrance, allows it to profoundly influence a molecule's reactivity and physical properties.

Strategic Installation of the TMS Group onto the Benzothiazole Core

The introduction of a TMS group at the C2 position of benzothiazole is a cornerstone transformation that unlocks a vast potential for subsequent modifications. The most reliable method involves the deprotonation of the relatively acidic C2 proton followed by electrophilic quenching with a silicon source.

Experimental Protocol: Synthesis of 2-(Trimethylsilyl)benzothiazole

This protocol describes a self-validating system for the efficient synthesis of the key 2-TMS-benzothiazole intermediate.

Causality and Rationale:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi react vigorously with water. Strict anhydrous conditions are essential to prevent quenching of the reagent and ensure efficient deprotonation.

-

Low Temperature (-78 °C): The lithiation of benzothiazole is highly exothermic. Maintaining a very low temperature is critical to prevent side reactions, such as addition of the organolithium reagent to the C=N bond, and to ensure the kinetic stability of the 2-lithiated intermediate.

-

Inert Atmosphere (Argon/Nitrogen): Prevents the reaction of the highly reactive organolithium species with atmospheric oxygen and moisture.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF, 10 mL) and benzothiazole (1.0 mmol).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (n-BuLi, 1.1 mmol, 1.6 M solution in hexanes) is added dropwise via syringe over 10 minutes. The solution is stirred at -78 °C for 1 hour. Successful deprotonation is often indicated by a color change.

-

Silylation: Trimethylsilyl chloride (TMSCl, 1.2 mmol) is added dropwise to the solution. The reaction is allowed to stir at -78 °C for 30 minutes and then warmed slowly to room temperature over 2 hours.

-

Quenching and Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Workflow Diagram: Synthesis of 2-TMS-Benzothiazole

Caption: Workflow for the synthesis of this compound.

How the TMS Group Modifies Benzothiazole Properties

The introduction of the TMS group instigates predictable and advantageous changes in the physicochemical profile of the benzothiazole scaffold.

| Property | Benzothiazole (Unsubstituted) | 2-TMS-Benzothiazole (Substituted) | Rationale for Change |

| Lipophilicity (cLogP) | ~2.3 | ~4.1 (Estimated) | The three non-polar methyl groups and the silicon atom significantly increase the molecule's hydrocarbon character, enhancing its affinity for lipid environments. |

| Electronic Nature | Weakly basic heterocyclic core | C2 position is electronically shielded | The TMS group is a weak σ-donor, slightly increasing electron density at the C2 position. More importantly, it replaces the acidic proton, preventing deprotonation. |

| Steric Profile | Planar, accessible C2 position | Sterically hindered C2 position | The bulky TMS group provides a significant steric shield around the C2 position, influencing its reactivity and intermolecular interactions. |

| Volatility | Moderate boiling point (~231 °C) | Increased volatility | The TMS group disrupts intermolecular forces like π-π stacking and dipole-dipole interactions, lowering the boiling point and making the compound amenable to GC-MS analysis.[8] |

The TMS Group as a Versatile Synthetic Handle

The true power of the 2-TMS-benzothiazole intermediate lies in its ability to serve as a precursor for a wide array of regioselective transformations that are difficult or impossible to achieve on the parent molecule.

A. A Removable Linchpin: The TMS Group in Protection/Deprotection Schemes

The TMS group can serve as a temporary "placeholder" for the C2 proton, allowing other positions on the benzothiazole ring to be modified. It can then be cleanly removed to regenerate the C2-H bond.

Experimental Protocol: Deprotection of this compound

-

Setup: To a solution of this compound (1.0 mmol) in THF (5 mL) at 0 °C, add tetra-n-butylammonium fluoride (TBAF, 1.1 mmol, 1.0 M solution in THF).

-

Reaction: Stir the mixture at room temperature for 1 hour, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the reaction with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield benzothiazole.

Causality: The high affinity of the fluoride ion for silicon (due to the strength of the Si-F bond) is the driving force for this reaction. TBAF is an excellent fluoride source that is soluble in organic solvents.

Caption: Protection-Modification-Deprotection strategy using the TMS group.

B. A Gateway to Complexity: Cross-Coupling Reactions

The C-Si bond in 2-TMS-benzothiazole can be activated for palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). This enables the direct and controlled formation of C-C bonds at the C2 position, a critical strategy for building molecular complexity and exploring structure-activity relationships (SAR).[9]

Experimental Protocol: Hiyama Coupling of 2-TMS-Benzothiazole

-

Setup: In a reaction vial, combine this compound (1.0 mmol), the desired aryl halide (e.g., iodobenzene, 1.1 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a fluoride source (e.g., TBAF, 1.5 mmol).

-

Reaction: Add anhydrous solvent (e.g., THF or dioxane) and heat the mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: After cooling, the reaction is diluted, extracted, and purified by column chromatography to yield the 2-arylbenzothiazole product.

Causality: The fluoride activator (TBAF) coordinates to the silicon atom, forming a hypervalent silicate intermediate. This species is highly nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle, facilitating the C-C bond formation.

Caption: Simplified catalytic cycle for Hiyama cross-coupling.

C. Precision Engineering: Ipso-Substitution Reactions

The TMS group can direct incoming electrophiles to the C2 position via an ipso-substitution mechanism, where the electrophile replaces the TMS group. This provides a regioselective route to functionalization that complements other methods.

Experimental Protocol: Bromination via Ipso-Substitution

-

Setup: Dissolve this compound (1.0 mmol) in a suitable solvent like dichloromethane (CH2Cl2).

-

Reaction: Cool the solution to 0 °C and add bromine (Br2, 1.0 mmol) dropwise. The reaction is typically rapid.

-

Workup: Quench the reaction with aqueous sodium thiosulfate solution to remove excess bromine. Extract the product, dry the organic layer, and concentrate to yield 2-bromobenzothiazole.

Causality: The C-Si bond is the weakest point of electrophilic attack. The incoming electrophile (Br+) attacks the carbon atom attached to the silicon, leading to the formation of a cationic intermediate (Wheland intermediate) which is stabilized by the loss of the silyl group as a stable cation (Me3Si+), driving the reaction forward.[10][11]

Impact on Biological Profiles: A Forward-Looking Perspective

While no currently marketed drugs are simple TMS-benzothiazoles, the strategic use of this group in the drug discovery process is invaluable.

-

Enhanced Bioavailability: By increasing lipophilicity, the TMS group can potentially improve a compound's ability to cross cellular membranes, a key factor in oral bioavailability.

-

Metabolic Stability: The bulky TMS group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the drug's half-life.

-

Rapid SAR Exploration: The ability to use 2-TMS-benzothiazole as a common intermediate for cross-coupling allows for the rapid synthesis of a library of analogues. This parallel synthesis approach dramatically accelerates the identification of lead compounds with improved potency and selectivity. For instance, a library of 2-arylbenzothiazoles, known for their anticancer properties, can be efficiently generated from this single precursor.[12]

Conclusion

The trimethylsilyl group is a powerful and multifaceted tool for the strategic modification of the benzothiazole scaffold. Its role extends far beyond that of a simple protecting group. It serves as a potent modulator of physicochemical properties like lipophilicity, a removable directing group for complex synthetic sequences, and a key activator for modern cross-coupling reactions. For researchers and drug development professionals, mastering the chemistry of TMS-substituted benzothiazoles is not just a synthetic exercise; it is a strategic imperative that enables the efficient, controlled, and rational design of novel therapeutics. The protocols and mechanistic insights provided in this guide offer a robust foundation for leveraging this versatile functionality in the pursuit of innovative medicines.

References

- Kaur, R., et al. (2024).

- Rana, A., et al. (n.d.). Benzothiazoles: A new profile of biological activities.

- Shaik, M., et al. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Choudhary, S., et al. (2018). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives.

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Li, Y., et al. (2024).

- Sharma, P., et al. (n.d.). Benzothiazole analogues and their biological aspects: A Review.

- Zhang, Y., et al. (2020).

- Kamal, A., et al. (2015). Recent advances in the chemistry and biology of benzothiazoles. PubMed.

- Hatanaka, Y., & Hiyama, T. (n.d.). Palladium-catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates.

- Singh, R., et al. (2022).

- (n.d.). Trimethylsilyl group. Wikipedia.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Singh, R., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.

- (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts.

- (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Silylated Benzothiazole Derivatives: A Technical Guide to Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of silylated benzothiazole derivatives, a class of compounds holding significant promise in medicinal chemistry and materials science. We will delve into their synthesis, unique physicochemical properties conferred by silylation, and their potential applications, supported by established protocols and mechanistic insights.

Introduction: The Benzothiazole Scaffold and the Impact of Silylation

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and materials science due to its versatile biological activities and electronic properties.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] In the realm of materials science, the benzothiazole core is a key building block for organic semiconductors used in electronic devices.[5]

The introduction of a silyl group (silylation) to the benzothiazole core can significantly modify its physicochemical properties. Silylation is a widely used derivatization technique that can increase volatility, thermal stability, and solubility in organic solvents. These modifications can enhance the pharmacokinetic profile of drug candidates and improve the processability of materials for device fabrication.

Synthesis of Silylated Benzothiazole Derivatives: A Focus on Lewis Acid Catalysis

A powerful and versatile method for the synthesis of silylated benzothiazoles involves a direct hydrosilylation and rearrangement cascade reaction of benzothiazoles with silanes, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B(C6F5)3). This approach offers a direct route to sila-benzoazoles from their carbon analogs, greatly improving synthetic efficiency.

Mechanistic Insights into B(C6F5)3-Catalyzed Silylation

The reaction mechanism involves the activation of the silane by the B(C6F5)3 catalyst through hydride abstraction. This forms a reactive silylium/hydridoborate ion pair that then engages in the hydrosilylation of the benzothiazole ring. DFT studies suggest an initial Lewis adduct formation between the N-tosylhydrazone and B(C6F5)3, followed by a series of intermolecular and intramolecular steps.

Caption: Proposed mechanism for the B(C6F5)3-catalyzed synthesis of 2-silylbenzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Silylbenzothiazole

This protocol is a general guideline for the B(C6F5)3-catalyzed hydrosilylation of benzothiazole.

Materials:

-

Benzothiazole

-

Hydrosilane (e.g., triethylsilane, diphenylsilane)

-

Tris(pentafluorophenyl)borane (B(C6F5)3)

-

Anhydrous toluene

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

-

NMR tubes

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add benzothiazole (1.0 mmol) and B(C6F5)3 (5 mol%) to a Schlenk flask containing anhydrous toluene (5 mL).

-

Addition of Silane: Slowly add the hydrosilane (1.2 mmol) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization: The structure and purity of the synthesized silylated benzothiazole derivative should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Physicochemical Properties and Characterization

The introduction of a silyl group can significantly alter the electronic and physical properties of the benzothiazole scaffold.

| Property | Effect of Silylation | Rationale |

| Solubility | Generally increased in nonpolar organic solvents. | The nonpolar alkyl or aryl substituents on the silicon atom enhance lipophilicity. |

| Thermal Stability | Often enhanced. | The strong silicon-carbon and silicon-heteroatom bonds contribute to increased thermal stability. |

| Electronic Properties | Can be tuned by the nature of the silyl group. | The electron-donating or -withdrawing nature of the substituents on the silicon atom can modulate the HOMO/LUMO energy levels of the benzothiazole core.[3] |

| Reactivity | The silyl group can act as a protecting group or a reactive handle for further functionalization. | The silicon-heteroatom bond can be selectively cleaved under specific conditions. |

NMR Spectroscopy of Silylated Benzothiazoles

NMR spectroscopy is a crucial tool for the structural elucidation of silylated benzothiazole derivatives.

-

1H NMR: The protons on the benzothiazole ring will typically appear in the aromatic region (7.0-8.5 ppm). The chemical shifts of the protons on the silyl group's substituents will depend on their electronic environment.

-

13C NMR: The carbon signals of the benzothiazole core will be observed in the aromatic region. The carbons of the silyl substituents will appear in the aliphatic or aromatic regions, depending on their nature.

-

29Si NMR: This technique is particularly useful for confirming the presence and determining the chemical environment of the silicon atom.

Mass Spectrometry of Silylated Benzothiazoles

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The fragmentation of silylated compounds often involves cleavage of the bonds to the silicon atom, leading to characteristic fragment ions.[4]

Potential Applications in Medicinal Chemistry

While research on the biological activities of silylated benzothiazole derivatives is still emerging, the known anticancer and antimicrobial properties of the benzothiazole scaffold suggest significant potential.[2][3]

Anticancer Agents

Benzothiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[2] The enhanced lipophilicity and potential for targeted delivery conferred by silylation could lead to the development of more potent and selective anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxic effects of silylated benzothiazole derivatives against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Silylated benzothiazole derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the silylated benzothiazole derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.

Potential Applications in Materials Science

The tunable electronic properties and improved processability of silylated benzothiazole derivatives make them attractive candidates for applications in organic electronics.

Organic Thin-Film Transistors (OTFTs)

Benzothiazole-containing polymers have been investigated as active materials in OTFTs. The introduction of silyl groups can influence the molecular packing and charge transport properties of these materials, potentially leading to improved device performance.[5]

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol outlines the general steps for fabricating an OTFT using a silylated benzothiazole derivative as the active layer.

Materials:

-

Heavily n-doped Si wafer with a thermally grown SiO2 layer (gate and gate dielectric)

-

Silylated benzothiazole derivative

-

Organic solvent for dissolving the active material (e.g., chloroform, chlorobenzene)

-

Gold (for source and drain electrodes)

-

Shadow mask

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO2 substrate.

-

Active Layer Deposition: Deposit a thin film of the silylated benzothiazole derivative onto the SiO2 surface by spin-coating or other solution-based techniques.

-

Annealing: Anneal the film to improve its morphology and crystallinity.

-

Electrode Deposition: Evaporate gold through a shadow mask to define the source and drain electrodes on top of the organic semiconductor layer.

-

Device Characterization: Characterize the electrical performance of the OTFT by measuring its output and transfer characteristics to determine parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

Caption: A simplified workflow for the fabrication of an organic thin-film transistor.

Future Outlook and Research Directions

The field of silylated benzothiazole derivatives is ripe for exploration. While the synthetic methodologies are becoming well-established, there is a clear need for more in-depth studies on their applications.

-

Medicinal Chemistry: Systematic studies are required to evaluate the biological activities of a wider range of silylated benzothiazole derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying potent and selective drug candidates.

-

Materials Science: The impact of different silyl substituents on the charge transport properties and device performance of benzothiazole-based organic semiconductors needs to be thoroughly investigated.

-

Catalysis: The use of silylated benzothiazole derivatives as ligands or catalysts in organic synthesis is another promising avenue for future research.

References

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Pharmacology. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2016). Journal of Nanoscience and Nanotechnology. [Link]

-

Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. (2023). Nature Communications. [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2020). Mass Spectrometry Reviews. [Link]

Sources

- 1. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 2-(Trimethylsilyl)benzothiazole: An In-depth Guide to its Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-(Trimethylsilyl)benzothiazole. Benzothiazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1] The introduction of a trimethylsilyl (TMS) group at the 2-position is anticipated to significantly modulate the electronic and steric characteristics of the parent molecule, influencing its reactivity, stability, and potential as a therapeutic agent or functional material. This guide delineates the application of Density Functional Theory (DFT) to elucidate the molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic properties of this compound. By providing a detailed, step-by-step computational protocol, this document serves as a self-validating system for researchers to replicate, verify, and build upon these theoretical investigations.

Introduction: The Significance of Silylated Benzothiazoles

The benzothiazole moiety, a fusion of benzene and thiazole rings, is a cornerstone in the development of pharmacologically active agents. Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The unique electronic nature of the benzothiazole ring system, characterized by the presence of both electron-rich and electron-deficient centers, allows for diverse molecular interactions.

The strategic placement of a trimethylsilyl (TMS) group at the 2-position of the benzothiazole ring is a key chemical modification. The TMS group is known for its steric bulk and its ability to influence the electronic properties of aromatic systems. Silylation can enhance the solubility of a compound in nonpolar solvents, improve its thermal stability, and alter its reactivity by stabilizing adjacent carbanions.[2] In the context of drug design, these modifications can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles.

This guide will navigate the theoretical underpinnings of this compound's electronic structure, providing a robust computational methodology for its detailed analysis.

Theoretical Methodology: A Validated Computational Workflow

To ensure scientific integrity and reproducibility, a well-defined computational protocol is paramount. The following workflow, centered around Density Functional Theory (DFT), provides a reliable approach to investigate the electronic properties of this compound.

Geometry Optimization

The first and most critical step is the determination of the molecule's most stable three-dimensional conformation.

Protocol:

-

Initial Structure Construction: The molecular structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: The geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its accuracy in predicting the geometries of organic molecules.[3][4][5]

-

Basis Set Selection: The 6-31G(d,p) basis set is employed. This split-valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p) provides a good balance between computational cost and accuracy for molecules of this size.[3][4][5]

-

Convergence Criteria: The optimization is carried out until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies validates the stability of the optimized geometry.

Diagram of the Computational Workflow:

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Molecular Geometry

The optimized geometry will reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is anticipated that the benzothiazole core will be largely planar. The introduction of the bulky trimethylsilyl group at the 2-position may induce some minor distortions in the thiazole ring.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-S Bond Lengths | ~1.75 - 1.85 Å |

| C-N Bond Lengths | ~1.30 - 1.40 Å |

| Si-C Bond Length | ~1.85 - 1.95 Å |

| C-S-C Bond Angle | ~90 - 95° |

| C-N-C Bond Angle | ~110 - 115° |

Note: These are estimated values based on typical bond lengths and angles in related structures.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly on the sulfur and nitrogen atoms and the fused benzene ring. This region represents the molecule's ability to donate electrons in a chemical reaction.

-

LUMO: The LUMO is anticipated to be distributed over the entire benzothiazole scaffold, with significant contributions from the thiazole ring. This orbital represents the molecule's capacity to accept electrons.

-

HOMO-LUMO Gap: The trimethylsilyl group, being weakly electron-donating through hyperconjugation, is expected to slightly raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzothiazole. A smaller gap suggests higher reactivity and a red-shift in the UV-visible absorption spectrum.

Diagram of Frontier Molecular Orbitals:

Caption: Schematic representation of the HOMO-LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen and sulfur atoms of the benzothiazole ring, indicating their nucleophilic character and propensity to interact with electrophiles.

-

Positive Potential (Blue): The hydrogen atoms of the benzene ring and the trimethylsilyl group will exhibit positive electrostatic potential, making them potential sites for nucleophilic attack.

The MEP analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's potential binding modes with biological targets.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of spectroscopic data, which can then be compared with experimental results for validation.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. The aromatic protons of the benzothiazole ring are expected to appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum.[6] The protons of the trimethylsilyl group will give a characteristic sharp singlet at a much higher field, typically around 0.3-0.5 ppm. In the ¹³C NMR spectrum, the carbon atom attached to the silicon will be significantly shielded.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. Benzothiazole derivatives typically exhibit strong absorption bands in the UV region.[7] The introduction of the trimethylsilyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its weak electron-donating effect.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

| ¹H NMR | Aromatic protons: 7.0-8.5 ppm; TMS protons: ~0.3-0.5 ppm (singlet) |

| ¹³C NMR | Aromatic carbons: 110-155 ppm; C-Si carbon: shielded |

| UV-Vis | λmax ~ 290-320 nm |

Note: These are estimated values based on data for similar compounds and the known effects of the TMS substituent.

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the comprehensive analysis of the electronic structure of this compound. The application of DFT calculations, including geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping, provides a powerful toolkit for understanding the intricate electronic landscape of this important heterocyclic compound. The predicted spectroscopic data serve as a valuable reference for experimental validation.

The insights gained from these theoretical studies are instrumental for researchers in drug development and materials science. A thorough understanding of the electronic properties of this compound can guide the rational design of novel therapeutic agents with enhanced efficacy and selectivity, as well as the development of new functional materials with tailored photophysical properties. Future work should focus on the experimental synthesis and characterization of this compound to validate and refine the theoretical models presented herein.

References

-

Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

B3LYP/6-31 + G(d, p) calculated and experimental 1 H and 13 C chemical... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 136-173. [Link]

-

High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. (2021). Materials, 14(24), 7849. [Link]

-

C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(19), 5988. [Link]

-

Synthesis, reactions and antimicrobial activity of benzothiazoles. (2015). Journal of the Serbian Chemical Society, 80(10), 1235-1246. [Link]

-

DFT calculated transition-states using B3LYP/6-31G(d) potentially... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). The Journal of Physical Chemistry A, 111(46), 11623-11634. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2014). Journal of Saudi Chemical Society, 18(5), 512-517. [Link]

-

Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(4), 369-372. [Link]

-

UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2017). Journal of microbiology, biotechnology and food sciences, 7(2), 168-172. [Link]

-

Why the Standard B3LYP/6-31G* Fails for Various Chemical Problems. (2015). The Journal of Physical Chemistry A, 119(21), 5347-5355. [Link]

-

Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021). Computational Chemistry, 9(4), 119-138. [Link]

-

Journal articles: 'DFT / B3LYP / 6-31G (d'. (n.d.). Grafiati. Retrieved January 24, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules, 26(16), 4943. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2020). Molecules, 25(24), 5969. [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). Crystals, 13(12), 1742. [Link]

-

UV-Vis absorbance changes in the course of the irradiation of BT-SH (3... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). Crystals, 13(12), 1742. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2020). Molecules, 25(24), 5969. [Link]

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Trimethylsilyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(trimethylsilyl)benzothiazole from 2-aminothiophenol. The protocol herein is presented with in-depth scientific context, safety considerations, and detailed characterization methods, designed to be a self-validating system for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Silylated Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The introduction of a trimethylsilyl (TMS) group at the 2-position of the benzothiazole scaffold can serve multiple purposes in drug discovery and organic synthesis. The TMS group can act as a protecting group, a reactive handle for further functionalization, or modulate the electronic properties and lipophilicity of the parent molecule, potentially enhancing its biological activity or pharmacokinetic profile. This guide details a proposed synthetic route to this compound, a versatile intermediate for the synthesis of novel benzothiazole derivatives.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon of the nitrile group in trimethylsilyl cyanide. This is likely followed by an intramolecular cyclization, where the thiol group attacks the newly formed imine carbon. Subsequent elimination of ammonia and tautomerization would lead to the formation of the benzothiazole ring. The trimethylsilyl group remains attached to the C2 position throughout this process.

Experimental Workflow Diagram

Caption: A stepwise workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed with caution, adhering to all safety guidelines.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | 137-07-5 | ≥98% | Sigma-Aldrich |

| Trimethylsilyl cyanide | C₄H₉NSi | 99.23 | 7677-24-9 | ≥97% | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | VWR |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh | MilliporeSigma |

Reaction Parameters

| Parameter | Value |

| Stoichiometry (2-Aminothiophenol : TMSCN) | 1 : 1.1 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure

-

Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add 2-aminothiophenol (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the 2-aminothiophenol.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add trimethylsilyl cyanide (1.1 eq) to the stirred solution via syringe over 10-15 minutes. Caution: Trimethylsilyl cyanide is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Safety Precautions

Extreme caution must be exercised when handling trimethylsilyl cyanide and 2-aminothiophenol.

-

2-Aminothiophenol: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Trimethylsilyl Cyanide: This reagent is highly toxic, flammable, and reacts with moisture to release hydrogen cyanide gas, which is extremely poisonous.[5] All manipulations should be carried out in a certified chemical fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves (nitrile or neoprene), must be worn at all times.[7] A cyanide antidote kit should be readily accessible, and all personnel should be trained in its use.

-

Reaction Quenching: The quenching step should be performed slowly and at a low temperature to control any potential exotherm and gas evolution.

Characterization of this compound

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is available in the NIST WebBook.

-

Molecular Ion (M+): m/z = 207

-

Key Fragmentation Peaks: Characteristic fragmentation patterns of silylated compounds are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-8.1 (m, 2H, Ar-H)

-

δ 7.3-7.5 (m, 2H, Ar-H)

-

δ 0.4 (s, 9H, Si(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 160-165 (C2)

-

δ 150-155 (Ar-C)

-

δ 135-140 (Ar-C)

-

δ 120-130 (Ar-CH)

-

δ -1 to 1 (Si(CH₃)₃)

-

Infrared (IR) Spectroscopy (Predicted)

-

~3060 cm⁻¹: Aromatic C-H stretch

-

~1600, 1470, 1430 cm⁻¹: Aromatic C=C skeletal vibrations

-

~1250 and ~840 cm⁻¹: Characteristic Si-C vibrations of the trimethylsilyl group

-

~750 cm⁻¹: C-S stretching vibration

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of this compound. The inherent reactivity of 2-aminothiophenol and the silylating power of trimethylsilyl cyanide suggest a feasible synthetic route. Researchers are strongly advised to adhere to the stringent safety precautions outlined due to the hazardous nature of the reagents involved. The provided characterization data, including known mass spectral information and predicted NMR and IR spectra, will aid in the confirmation of the desired product. This versatile intermediate holds promise for the development of novel benzothiazole-based compounds with potential applications in medicinal chemistry and materials science.

References

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(21), 7306.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). International Journal of Molecular Sciences, 26(1), 5901.

-

Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(18), 2675-2679.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

- Waengdongbung, W., & Seehapan, S. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Thaksin.J., 14(3), 1-6.

- Yu, X., Yin, Q., Zhang, Z., Huang, T., Pu, Z., & Bao, M. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(30), 1964–1966.

- Flash preparation of carbenoids: A different performance of cyanogen bromide. (2012). Oriental Journal of Chemistry, 28(1), 433-438.

-

NIST. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-aminobenzothiazole, phosphate(1:1). Retrieved from [Link]

- Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.

- Lee, T.-H., & Chern, J.-W. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292.

-

Molecules. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ACS Omega. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]

-

MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

MDPI. (2016). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2549.

- Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. (2023). Chemistry – A European Journal, 29(45), e202300843.

-

ResearchGate. (n.d.). Trimethylsilyl cyanide (TMSCN). Retrieved from [Link]

-